molecular formula C10H13NO5 B12856555 2-(Furan-2-yl)pyrrolidine oxalate

2-(Furan-2-yl)pyrrolidine oxalate

Cat. No.: B12856555
M. Wt: 227.21 g/mol
InChI Key: ZJIQMQIXCPINLM-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrrolidine oxalate is a compound that combines a furan ring and a pyrrolidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrrolidine ring is a five-membered saturated ring containing one nitrogen atom The oxalate part of the compound is derived from oxalic acid, which is a dicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyrrolidine oxalate typically involves the formation of the furan and pyrrolidine rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the furan ring can be synthesized through the cyclization of alkynyl oxiranes in the presence of p-toluenesulfonic acid and methanol . The pyrrolidine ring can be formed by the cyclization of amino alcohols or amino acids under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)pyrrolidine oxalate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans and pyrrolidines.

Scientific Research Applications

2-(Furan-2-yl)pyrrolidine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyrrolidine oxalate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and pyrrolidine rings can contribute to binding interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking . The oxalate part of the compound can also participate in coordination with metal ions or other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)pyrrolidine oxalate is unique due to the combination of the furan and pyrrolidine rings, which can provide a diverse range of chemical and biological properties

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

2-(furan-2-yl)pyrrolidine;oxalic acid

InChI

InChI=1S/C8H11NO.C2H2O4/c1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6)

InChI Key

ZJIQMQIXCPINLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CO2.C(=O)(C(=O)O)O

Origin of Product

United States

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